molecular formula C7H14N2O3S B15262017 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide

Cat. No.: B15262017
M. Wt: 206.27 g/mol
InChI Key: PNYCKULSADLHBD-UHFFFAOYSA-N
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Description

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide is unique due to the combination of the sulfonamide group and the ketone functional group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonamide

InChI

InChI=1S/C7H14N2O3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3,(H2,8,11,12)

InChI Key

PNYCKULSADLHBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)S(=O)(=O)N

Origin of Product

United States

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